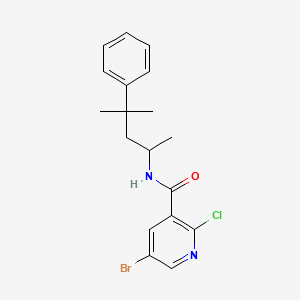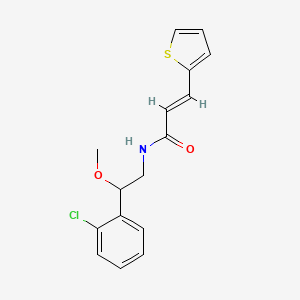
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and chlorine atom attached to a pyridine ring, along with a carboxamide group linked to a substituted pentane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the halogenation and subsequent amide bond formation .
Industrial Production Methods
The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce oxides and reduction reactions yield amines .
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drug development .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyridine: Shares the pyridine ring with bromine and chlorine substituents but lacks the carboxamide group and substituted pentane chain.
5-Bromo-2-chloropyrimidine: Similar halogenation pattern but with a pyrimidine ring instead of pyridine.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine, altering its reactivity and applications.
Uniqueness
The uniqueness of 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the carboxamide group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O/c1-12(10-18(2,3)13-7-5-4-6-8-13)22-17(23)15-9-14(19)11-21-16(15)20/h4-9,11-12H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMBXEUJTBSBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2459237.png)
![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2459243.png)
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2459244.png)
![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2459245.png)
![2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2459246.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)
![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)



